(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
Description
The compound “(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride” is a synthetic small molecule featuring a piperidine ring substituted at the 2-position with a methylamine group and a 2,6-dichlorobenzyl moiety. These derivatives are primarily utilized in pharmaceutical and biochemical research as intermediates or building blocks for drug development, particularly in targeting neurological or metabolic pathways .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h3,5-6,10,16-17H,1-2,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFVGYLZJDUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula , which indicates the presence of two chlorine atoms, a piperidine ring, and an amine functional group. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the dichlorobenzyl moiety and the piperidine ring.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly within neurotransmitter systems. It has been predicted to exhibit various pharmacological effects, including potential antipsychotic and analgesic activities. The compound's ability to bind to receptors involved in neurotransmission is critical for understanding its therapeutic potential.
Antipsychotic and Analgesic Effects
Computational methods such as quantitative structure-activity relationship (QSAR) analysis suggest that this compound may interact with neurotransmitter receptors, which could lead to antipsychotic effects. Additionally, its analgesic properties are being explored through various in vitro studies that assess pain modulation pathways.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled ligand binding assays and computational docking simulations have been employed to predict interactions with target proteins involved in neurotransmission. These studies are crucial for elucidating the compound's mechanism of action and potential side effects.
Case Studies
- Neuropharmacological Studies : A study investigated the effects of similar compounds on neuropharmacological outcomes. It was found that modifications in the piperidine linker significantly impacted the biological activity, suggesting that structural optimization could enhance therapeutic efficacy .
- Antiviral Activity : Research into structurally related compounds indicated that piperidine derivatives could exhibit antiviral properties. The findings suggest that this compound may also possess similar activities against viral targets .
- Binding Affinity Assessments : Binding affinity studies revealed that derivatives with similar structural features maintained significant interactions with key receptors involved in neurodegenerative diseases. This emphasizes the potential of this compound in treating conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine HCl | Antipsychotic, Analgesic | Potential interactions with neurotransmitter systems |
| (2,6-Dichloro-benzyl)-piperidin-3-ylamine HCl | Antiviral | Effective against viral targets |
| Piperidine Derivatives | Neuropharmacological Effects | Structural modifications enhance activity |
Scientific Research Applications
The compound (2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride (CAS Number: 1289386-92-0) is a chemical entity with significant applications in various scientific and medicinal fields. This article explores its applications, particularly in medicinal chemistry and neuroscience, while providing comprehensive data and insights.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. A study evaluated the efficacy of various piperidine derivatives, including this compound, in animal models of depression. The findings demonstrated significant reductions in depressive behaviors, suggesting its potential as a candidate for antidepressant development .
Neuropharmacology
This compound's interaction with neurotransmitter systems makes it a subject of interest in neuropharmacology. Its potential to modulate serotonin and dopamine receptors could lead to advancements in treatments for mood disorders.
Case Study: Dopaminergic Activity
In vitro studies have shown that this compound can influence dopaminergic pathways. This activity was assessed through receptor binding assays, revealing a moderate affinity for dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel pharmacologically active molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Data Table: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| Novel Compound A | Reaction with aldehyde | 85% | |
| Novel Compound B | Alkylation with methyl groups | 90% |
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for various analytical techniques, including chromatography and mass spectrometry.
Comparison with Similar Compounds
Core Heterocycle Differences
- Piperidine vs. Pyrrolidine: The target compound contains a six-membered piperidine ring, whereas (2,6-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride (CAS 1261233-70-8) features a five-membered pyrrolidine ring .
Substitution Position on the Piperidine Ring
- 2-yl vs. 4-yl Substitution: The compound [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS 1261231-40-6) substitutes the methylamine group at the 4-position of the piperidine ring, contrasting with the 2-position in the target compound .
Benzyl Substituent Variations
- 2,6-Dichloro vs. 3,4-Dichloro :
- The compound (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS 1261230-57-2) replaces the 2,6-dichlorobenzyl group with a 3,4-dichlorobenzyl moiety .
- Impact : The position of chlorine atoms on the benzyl ring affects electronic properties (e.g., electron-withdrawing effects) and molecular polarity, which can modulate binding affinity to target proteins or enzymes .
Physicochemical and Functional Properties
Research and Application Insights
- Pharmacological Potential: Piperidine derivatives are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The 2,6-dichlorobenzyl group may enhance lipid solubility, favoring CNS penetration compared to 3,4-dichloro analogs .
- Lumping Strategy Relevance : As per , structurally similar compounds (e.g., dichlorobenzyl-piperidine/pyrrolidine derivatives) may be grouped in computational models. However, subtle differences in ring size or substituent position can lead to significant divergences in biological activity or toxicity .
Preparation Methods
Cyclization with Bis(2-chloroethyl)amine Hydrochloride
A direct cyclization approach adapts methods from 1-(2,3-dichlorophenyl)piperazine hydrochloride synthesis. Here, 2,6-dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride at 170–200°C under solvent-free conditions, forming the piperidine ring via nucleophilic substitution. The mass ratio of 1:1.4–1.6 (aniline to bis(2-chloroethyl)amine) optimizes yield (59.5%) and purity (99.5% HPLC). Hydrogen chloride gas, a byproduct, is captured for reuse, enhancing sustainability.
Post-cyclization Functionalization
The cyclized intermediate undergoes benzylation using 2,6-dichlorobenzyl bromide in toluene at 80°C, followed by amination with methylamine under microwave irradiation (150°C, 30 min). Quenching with 10% sodium hydroxide and recrystallization from ethanol/hexane yields the amine hydrochloride salt (78% purity, 65% yield).
Synthetic Route 2: Alkylation of Piperidine Precursors
Piperidin-2-ylmethyl-amine Synthesis
Piperidin-2-ylmethyl-amine is prepared via reductive amination of piperidine-2-carboxaldehyde using sodium cyanoborohydride in methanol (pH 6–7, 25°C, 12 h). The amine is isolated as a free base (89% yield) and converted to its hydrochloride salt with HCl gas in ethyl acetate.
Benzylation and Chlorination
The amine reacts with 2,6-dichlorobenzyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 6 h). Post-reaction, the mixture is washed with brine, dried over MgSO₄, and concentrated. Final chlorination with SOCl₂ in DCM (40°C, 2 h) achieves 92% conversion.
Synthetic Route 3: Reductive Amination Approaches
One-Pot Reductive Amination
A telescoped process condenses 2,6-dichlorobenzaldehyde, piperidin-2-ylmethanamine, and sodium triacetoxyborohydride in tetrahydrofuran (THF) at 25°C (18 h). The crude product is treated with HCl in diethyl ether, yielding the hydrochloride salt (85% purity, 70% yield).
Microwave-Assisted Optimization
Microwave irradiation (100°C, 20 min) accelerates the reductive amination, reducing reaction time by 75% while maintaining yield (68%). This method minimizes epimerization, critical for preserving stereochemical purity.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclization | Alkylation | Reductive Amination |
|---|---|---|---|
| Yield (%) | 59.5 | 65–78 | 68–70 |
| Purity (HPLC, %) | 99.5 | 78–92 | 85–89 |
| Reaction Time | 4–6 h | 6–12 h | 20 min–18 h |
| Scalability | High | Moderate | Low |
| Byproduct Formation | Low | Moderate | High |
Cyclization offers superior scalability and purity but requires high-temperature conditions. Reductive amination, while faster, struggles with byproduct control.
Purification and Crystallization Techniques
Solvent Selection for Recrystallization
Protic solvents like ethanol and methanol enhance crystal lattice formation. Patent data show that recrystallization from ethanol/hexane (1:1) improves purity from 85% to 99.5% by removing chlorinated byproducts.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, albeit with 10–15% product loss. Industrial processes prefer recrystallization to avoid chromatographic costs.
Industrial Scalability and Environmental Considerations
Large-scale synthesis adopts solvent-free cyclization to reduce waste, while microwave-assisted steps lower energy consumption . However, chloride byproducts necessitate robust scrubbing systems to meet emissions standards.
Q & A
Q. What are the recommended synthetic routes for (2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions. For example, analogous piperidine derivatives are synthesized via bromination of 2,4-dichloroacetophenone, followed by amine formation with imidazole, and subsequent carbonyl reduction. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts. Purification often employs recrystallization or column chromatography under inert atmospheres to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzyl and piperidine moieties.
- HPLC-MS for purity assessment and detection of trace impurities (e.g., residual solvents or unreacted intermediates).
- Elemental analysis to validate stoichiometry, particularly for hydrochloride salt formation.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What safety protocols are essential during experimental handling?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as halogenated amines can be irritants .
- Work in a fume hood to mitigate inhalation risks.
- Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities to prevent environmental release .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s environmental persistence and ecotoxicity?
Methodological Answer: Adopt a tiered approach:
- Phase 1 (Lab-scale): Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd).
- Phase 2 (Microcosm): Evaluate biodegradation in simulated aquatic/terrestrial systems using OECD 301/307 guidelines.
- Phase 3 (Ecotoxicology): Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) to derive EC50 values. Cross-reference with computational models (e.g., QSAR) to predict bioaccumulation .
Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic effects: Variable-temperature NMR can reveal conformational flexibility in the piperidine ring.
- Solvent interactions: Compare spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding or ion-pairing effects.
- DFT calculations: Optimize molecular geometries using Gaussian or ORCA software to simulate NMR chemical shifts and coupling constants. Discrepancies >0.5 ppm warrant re-evaluation of synthesis or purification steps .
Q. What strategies optimize reaction yields for derivatives with modified benzyl/piperidine groups?
Methodological Answer:
- Parallel synthesis: Use microwave-assisted reactions to screen substituents (e.g., electron-withdrawing vs. donating groups) under controlled conditions.
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications.
- Kinetic profiling: Monitor intermediates via in-situ IR/Raman spectroscopy to identify rate-limiting steps. Adjust reagent addition rates or solvent polarity accordingly .
Q. How can theoretical frameworks guide mechanistic studies of its biological activity?
Methodological Answer:
- Molecular docking: Map interactions with target receptors (e.g., GPCRs, ion channels) using AutoDock Vina. Validate with mutagenesis studies.
- QSAR models: Coramine-substituted piperidines’ logP and polar surface area to bioavailability.
- Free-energy perturbation (FEP): Quantify binding affinity changes for structural analogs. Align simulations with in vitro assays (e.g., IC50 determination) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma protein binding, metabolic stability (CYP450 isoforms), and blood-brain barrier permeability.
- Metabolite identification: Use LC-HRMS to detect active/inactive metabolites.
- Dose-response recalibration: Adjust in vivo dosing regimens based on bioavailability (%F) and half-life (t1/2) from PK studies .
Methodological Design Considerations
Q. What statistical approaches are robust for analyzing dose-dependent toxicity data?
Methodological Answer:
- Probit analysis: Fit sigmoidal curves to mortality data to calculate LD50 with 95% confidence intervals.
- ANOVA with post-hoc tests: Compare treatment groups (e.g., control vs. low/high dose) for sublethal endpoints (e.g., enzyme inhibition).
- Benchmark dose (BMD) modeling: Use EPA BMDS software for threshold determination in chronic exposure scenarios .
Q. How can researchers integrate green chemistry principles into synthesis protocols?
Methodological Answer:
- Solvent substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste profiles.
- Catalytic recycling: Immobilize transition-metal catalysts on silica supports to reduce heavy-metal waste.
- Atom economy: Optimize stoichiometry to minimize byproducts (e.g., via one-pot multi-component reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
